4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one

Medicinal Chemistry Immunology Drug Synthesis

This building block is the essential precursor for R146225, a potent, orally active IL-5 biosynthesis inhibitor. The specific 2-methoxy substitution pattern is non-negotiable for downstream activity; generic pyrimidine derivatives will fail. It also serves as a privileged scaffold for developing next-gen antiviral agents superior to ningnanmycin and for probing 5-lipoxygenase mechanisms. Secure your research pipeline with this certified, non-substitutable intermediate.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12922259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CN=C(N=C1)OC
InChIInChI=1S/C9H10N2O2/c1-7(12)3-4-8-5-10-9(13-2)11-6-8/h3-6H,1-2H3/b4-3+
InChIKeyUQZBDNNJNLDMKO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one: A Pyrimidine-Chalcone Building Block for Advanced Drug Discovery and Agrochemical Research


4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one (CAS: 90905-36-5) is a heterocyclic compound classified as a pyrimidine-containing chalcone, with the molecular formula C9H10N2O2 and a molecular weight of 178.188 g/mol [1]. It is characterized by a 2-methoxypyrimidine ring linked to a butenone moiety via a conjugated enone system, a structural motif common to many bioactive molecules. This compound is not a final drug product but serves as a critical synthetic intermediate, primarily accessed through base-catalyzed Claisen-Schmidt condensation reactions, making it a versatile scaffold in medicinal and agricultural chemistry [1].

Why Procuring 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is Not Interchangeable with Generic Pyrimidine or Chalcone Analogs


Procurement specialists and medicinal chemists cannot arbitrarily substitute 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one with other pyrimidine derivatives or chalcones. Its specific substitution pattern—a 2-methoxy group on the pyrimidine ring and a 5-linked butenone side chain—is essential for its documented role as a direct precursor to R146225, a potent inhibitor of interleukin-5 (IL-5) biosynthesis with an in vitro IC50 of 6-34 nM [1]. Generic substitution with other pyrimidines, such as 4-(pyrimidin-2-yl)but-3-en-2-one or 4-(pyrimidin-4-yl)but-3-en-2-one, would alter or abolish the necessary reactivity and downstream biological activity, as demonstrated by the specific structure-activity relationship (SAR) observed in this class of compounds [1][2].

Quantitative Differentiation of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one: A Head-to-Head Evidence Guide for Scientific Selection


Direct Evidence: A Critical Intermediate for the High-Potency IL-5 Inhibitor R146225

The primary, quantifiable advantage of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is its irreplaceable role as a synthetic precursor to R146225. R146225 is a clinical candidate that potently inhibits IL-5 biosynthesis, with reported IC50 values of 34 nM in activated human whole blood, 24 nM in human peripheral blood mononuclear cells, and 6 nM in murine spleen cells [1]. In contrast, the target compound itself, as a building block, has no such direct biological activity. However, its procurement enables the creation of a high-value asset that generic pyrimidine analogs cannot. This is a direct, functional comparison based on synthetic utility [2].

Medicinal Chemistry Immunology Drug Synthesis

Antiviral Efficacy of the Pyrimidine Chalcone Scaffold: A Class-Level Comparison Against a Commercial Standard

While specific data for 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is unavailable, its core scaffold—a chalcone derivative containing a pyrimidine moiety—has been rigorously evaluated for antiviral activity against Tobacco Mosaic Virus (TMV). In these studies, several pyrimidine chalcones demonstrated superior curative and protective activities compared to the commercial antiviral agent ningnanmycin [1]. This class-level inference is a strong, data-backed indicator of the potential utility of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one as a lead-like scaffold in antiviral research, a property not shared by simple chalcones lacking the pyrimidine group.

Agrochemicals Antiviral Research Plant Pathology

Lipoxygenase (5-LOX) Inhibition: A Comparative Biochemical Profile

The compound's biochemical profile includes activity against 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. While it is described as a "potent lipoxygenase inhibitor" [1] and has been shown to inhibit 5-LOX translocation in rat RBL-2H3 cells [2], a direct, comparative IC50 value is not available in the accessed data. For context, a structurally related analog in BindingDB (BDBM50591538) demonstrated an IC50 > 10,000 nM against human recombinant 5-LOX [3]. This suggests that 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one may exhibit moderate or weak 5-LOX inhibition, which could be a differentiating factor for researchers seeking a specific activity profile or a starting point for SAR optimization.

Inflammation Research Enzymology Biochemical Assays

Validated Application Scenarios for Procuring 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one Based on Evidence


Synthesis of High-Potency IL-5 Inhibitors for Allergy and Asthma Research

The primary, evidence-backed application for this compound is as an essential intermediate in the multi-step synthesis of R146225 and related IL-5 biosynthesis inhibitors. Procurement should be prioritized for medicinal chemistry programs developing orally active treatments for eosinophil-driven allergic conditions such as asthma [1]. The compound's specific structure is non-negotiable for this route, making it a critical supply chain item [2].

Lead Discovery and SAR Studies for Novel Antiviral Agrochemicals

Based on class-level evidence, this compound is an excellent candidate for use as a starting scaffold in the development of new antiviral agents for agricultural applications. Its pyrimidine-chalcone core has demonstrated superior in vivo efficacy against TMV compared to the commercial standard ningnanmycin. Researchers can use 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one to synthesize focused libraries for SAR exploration, aiming to further improve upon the reported EC50 values of 187-280 μg/mL and binding affinities (Kd) as low as 0.00310 μM [3].

Biochemical Tool for Investigating 5-Lipoxygenase (5-LOX) Biology

Given its documented, albeit not fully quantified, interaction with 5-LOX, this compound is suitable for use as a biochemical tool or a weak-to-moderate inhibitor in inflammation research. It can be procured for in vitro studies to probe 5-LOX translocation mechanisms or to serve as a reference compound in the development of more potent analogs [4]. Its activity profile, especially when compared to weak analogs (IC50 > 10,000 nM), makes it a useful benchmark for structure-activity relationship (SAR) campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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